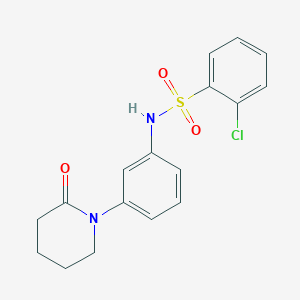

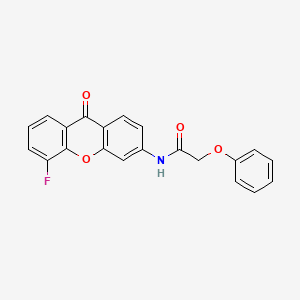

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis

Apixaban is a small-molecule, selective FXa inhibitor. It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . This reaction occurs under a CO2 atmosphere and results in the construction of two lactams .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Scientific Research Applications

Antimicrobial and Anti-HIV Activity

- Synthesis and Biological Activity : A study reported the synthesis of novel benzenesulfonamides with antimicrobial and anti-HIV activity. These compounds, which include various benzenesulfonamide derivatives, were prepared by chlorosulfonation, indicating the potential for 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide to serve in antimicrobial and antiviral research due to its similar structural framework (R. Iqbal et al., 2006).

Anticancer Activity

- Novel Sulfonamide Derivatives : Research on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides demonstrated significant anticancer activity, particularly through apoptosis-inducing mechanisms in various cancer cell lines. This suggests that structurally related compounds like this compound could be explored for their anticancer potential (B. Żołnowska et al., 2016).

Herbicide Selectivity

- Herbicide Metabolism : A study on chlorsulfuron, a compound used as a herbicide, highlighted the biological basis for its selectivity in cereals. The ability of certain plants to metabolize chlorsulfuron to inactive products suggests that derivatives like this compound could have applications in developing selective herbicides (P. Sweetser et al., 1982).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Compounds incorporating benzenesulfonamide moieties have been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. The synthesis and kinetic studies of such inhibitors suggest potential research applications for this compound in exploring new therapeutic avenues (A. Nocentini et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit factor xa (fxa), a key enzyme in the coagulation cascade .

Mode of Action

Compounds with similar structures have been shown to act as competitive inhibitors of their targets, binding to the active site and preventing the normal substrate from interacting with the target .

Biochemical Pathways

Similar compounds have been shown to reduce thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions .

Result of Action

Similar compounds have been shown to have antithrombotic efficacy in pre-clinical studies .

Action Environment

Similar compounds have been shown to maintain their antithrombotic activity without excessive increases in bleeding times when added on top of other drugs like aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTFMMXCPDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)

![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)

![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)

![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)

![N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2568745.png)

![2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2568752.png)

![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)

![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)